

Comparative Crystallographic Analysis of Methyl Nitrobenzoate Derivatives

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Compound of Interest

Compound Name: **Methyl 3-hydroxy-2-nitrobenzoate**

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A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of **Methyl 3-hydroxy-2-nitrobenzoate** and its isomeric derivatives through X-ray crystallography.

This guide provides a comparative overview of the single-crystal X-ray diffraction data for key methyl nitrobenzoate isomers, offering insights into their solid-state conformations and intermolecular interactions. While crystallographic data for **Methyl 3-hydroxy-2-nitrobenzoate** is not publicly available, this document focuses on structurally related and isomeric compounds for which crystallographic data has been deposited in the Cambridge Structural Database (CSD). The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis and structural analysis of related small molecules.

Data Presentation: Crystallographic Parameters at a Glance

The following table summarizes the key crystallographic data for three isomeric methyl nitrobenzoate derivatives. This comparative data is essential for understanding the influence of substituent positioning on the crystal packing and molecular geometry.

Compound Name	Methyl 2-hydroxy-3-nitrobenzoate	Methyl 3-nitrobenzoate	Methyl 4-nitrobenzoate
CSD Deposition No.	689315	271853	758302[1]
Chemical Formula	C ₈ H ₇ NO ₅	C ₈ H ₇ NO ₄	C ₈ H ₇ NO ₄ [2]
Molecular Weight	197.15	181.15	181.15[2]
Crystal System	Monoclinic	Monoclinic	Monoclinic[2]
Space Group	P2 ₁ /n	P2 ₁ /n	P2 ₁ /c[2]
a (Å)	7.550(3)	7.635(2)	7.109(3)[2]
b (Å)	8.563(3)	6.8480(10)	17.092(6)[2]
c (Å)	13.213(5)	15.112(3)	7.193(3)[2]
α (°)	90	90	90
β (°)	94.18(3)	102.13(2)	116.292(4)[2]
γ (°)	90	90	90
Volume (Å ³)	851.3(5)	772.0(3)	783.6(5)[2]
Z	4	4	4[2]

Experimental Protocols

The following sections detail standardized procedures for the synthesis, crystallization, and structural analysis of methyl nitrobenzoate derivatives.

Synthesis and Crystallization of Methyl 3-nitrobenzoate

This protocol describes a representative method for the synthesis of methyl 3-nitrobenzoate, which can be adapted for other isomers with appropriate modifications to starting materials and reaction conditions.

Materials:

- Methyl benzoate

- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Methanol
- Ice

Procedure:

- In a flask, cool 2.0 g of methyl benzoate in an ice bath.
- Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate with constant swirling, maintaining the temperature below 10°C.
- In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid, keeping the mixture cool in an ice bath.
- Add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the reaction temperature does not exceed 15°C.
- After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.
- Pour the reaction mixture onto about 20 g of crushed ice to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to yield colorless, plate-like single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

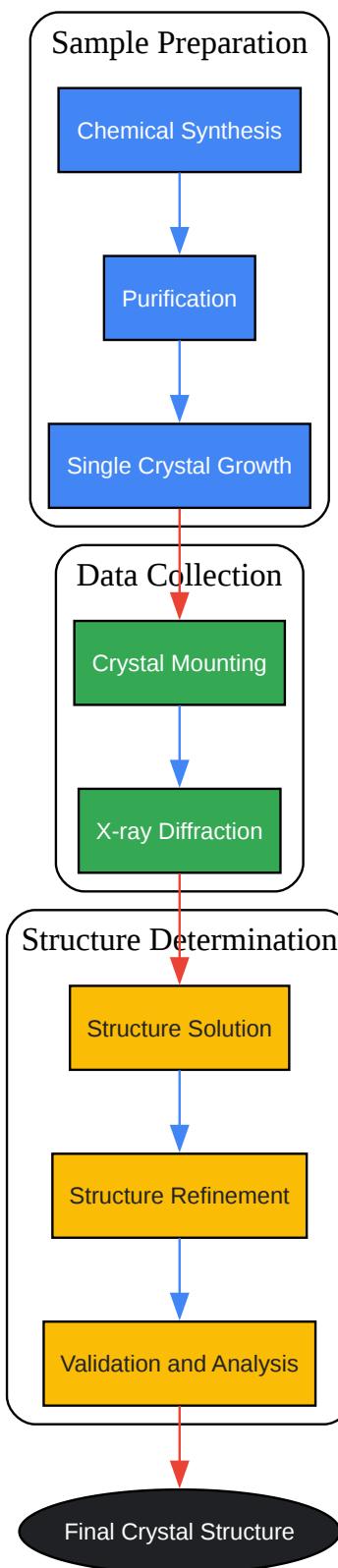
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 93 K or

293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for single-crystal X-ray diffraction analysis, from sample preparation to the final structural determination.



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Caption: Generalized workflow for single-crystal X-ray diffraction.

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References

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- 2. research.manchester.ac.uk [research.manchester.ac.uk]
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